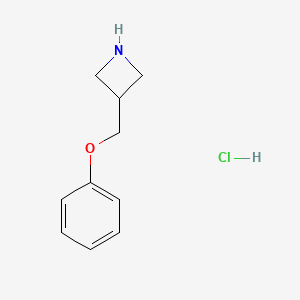

3-(Phenoxymethyl)azetidine hydrochloride

Übersicht

Beschreibung

3-(Phenoxymethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1803607-42-2 . It has a molecular weight of 199.68 . The compound is solid in its physical form .

Synthesis Analysis

Azetidines are synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis

The IUPAC name of this compound is 3-(phenoxymethyl)azetidine hydrochloride . The InChI code is 1S/C10H13NO.ClH/c1-2-4-10(5-3-1)12-8-9-6-11-7-9;/h1-5,9,11H,6-8H2;1H .Chemical Reactions Analysis

Azetidines are synthesized via visible-light-mediated intermolecular aza Paternò–Büchi reactions . This reaction utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Physical And Chemical Properties Analysis

3-(Phenoxymethyl)azetidine hydrochloride is a solid compound . It has a molecular weight of 199.68 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Azetidines : 3-(Phenoxymethyl)azetidine hydrochloride is utilized in the synthesis of various azetidines. For example, 3,3-Diarylazetidines are prepared from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts alkylation. This method allows for the derivation of drug-like compounds through modifications of the azetidine nitrogen and the aromatic groups (Denis et al., 2018).

Ring Transformation and Synthesis : Azetidines undergo various transformations, contributing to the synthesis of compounds like piperidines and pyrrolidines. For instance, 2-(2-mesyloxyethyl)azetidines are transformed into various 4-substituted piperidines through SN2-type ring opening (Mollet et al., 2011).

Preparation of Drug Precursors : It is used in the preparation of intermediates and precursors for pharmaceutical compounds. An example is the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, which serves as an intermediate for further chemical modifications (Zhang Zhi-bao, 2011).

Development of Energetic Building Blocks : The compound is involved in the creation of energetic building blocks like 3-(Bromoethynyl)azetidine, crucial for the production of active pharmaceutical ingredients (APIs). This process includes detailed safety studies and the identification of suitable counterions to mitigate energetic properties (Kohler et al., 2018).

Applications in Medicinal Chemistry

Development of Antitumor Agents : 3-(Phenoxymethyl)azetidine hydrochloride derivatives, such as 3-phenoxy-1,4-diarylazetidin-2-ones, have been investigated for their antiproliferative properties. These compounds show potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Synthesis of Azetidine-Based Ligands : The compound is also used in synthesizing azetidine-based ligands, such as 3-aryl-3-arylmethoxyazetidines, which show high affinity for monoamine transporters. These ligands have implications in the treatment of neurological disorders (Thaxton et al., 2013).

Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives, related to 3-(Phenoxymethyl)azetidine hydrochloride, have been studied for their in-vitro antioxidant activities, indicating potential medicinal applications (Nagavolu et al., 2017).

Safety And Hazards

The safety data sheet for Azetidine hydrochloride (a related compound) indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(phenoxymethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-10(5-3-1)12-8-9-6-11-7-9;/h1-5,9,11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIHAQQCMJPYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenoxymethyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.